molecular formula C26H22FNO3 B11441775 3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11441775
M. Wt: 415.5 g/mol
InChI Key: LNHGYCPGXZMXEV-UHFFFAOYSA-N
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Description

3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with benzyl, fluorobenzyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene core with an amine and formaldehyde in the presence of a catalyst.

    Substitution Reactions: The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, fluorobenzyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted chromeno[8,7-e][1,3]oxazin-2-ones, alcohols, amines, ketones, and carboxylic acids.

Scientific Research Applications

3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-9-(2-fluorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
  • 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin
  • 8-bromo-9-(4-fluorobenzyl)adenine

Uniqueness

3-benzyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of both benzyl and fluorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22FNO3

Molecular Weight

415.5 g/mol

IUPAC Name

3-benzyl-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H22FNO3/c1-17-21-11-12-24-23(15-28(16-30-24)14-19-7-9-20(27)10-8-19)25(21)31-26(29)22(17)13-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3

InChI Key

LNHGYCPGXZMXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

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